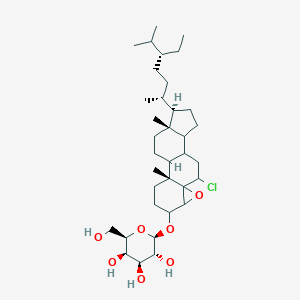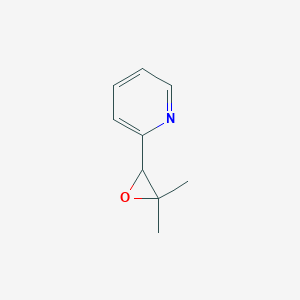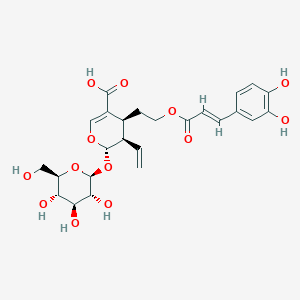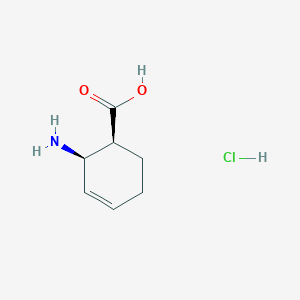![molecular formula C22H21FN4O5S B141683 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid CAS No. 126598-18-3](/img/structure/B141683.png)
2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid involves the inhibition of specific enzymes and receptors. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been shown to exhibit potent activity against certain G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid are varied and complex. This compound has been found to exhibit potent anti-inflammatory and analgesic effects in animal models, suggesting its potential use in the treatment of pain and inflammation. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects, making it a promising candidate for the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This makes it a valuable tool for studying various biochemical pathways. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in any experimental setting.
Zukünftige Richtungen
There are many potential future directions for the study of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid. One area of interest is its potential use in the treatment of pain and inflammation, as well as mood disorders. Additionally, this compound may have applications in the study of various biochemical pathways, including those involved in cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Synthesemethoden
The synthesis of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid has been achieved using a variety of methods. One such method involves the reaction of 4-ethoxy-3,5-dimethoxyphenyl isothiocyanate with 4-fluoroaniline in the presence of triethylamine and copper(II) acetate. The resulting intermediate is then reacted with 2-amino-2-(2,4-dioxothiazolidin-5-yl)acetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid makes it a promising candidate for scientific research. This compound has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it useful in the study of various biochemical pathways.
Eigenschaften
CAS-Nummer |
126598-18-3 |
|---|---|
Produktname |
2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
Molekularformel |
C22H21FN4O5S |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
InChI |
InChI=1S/C22H21FN4O5S/c1-4-32-20-15(30-2)9-13(10-16(20)31-3)21-24-25-22-27(21)26-19(17(33-22)11-18(28)29)12-5-7-14(23)8-6-12/h5-10,17H,4,11H2,1-3H3,(H,28,29) |
InChI-Schlüssel |
UOASRQZPZAQSRU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=C(C=C4)F)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=C(C=C4)F)OC |
Synonyme |
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 3-(3,5-dimet hoxyphenyl-4-ethoxyphenyl)-6-(4-fluorophenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)




![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)



